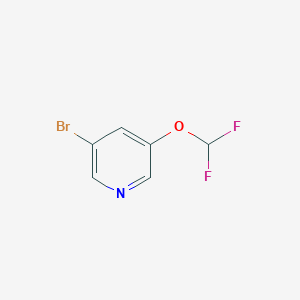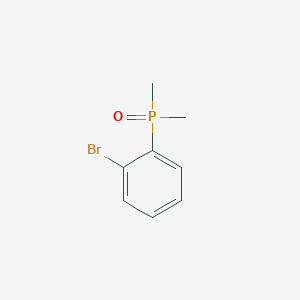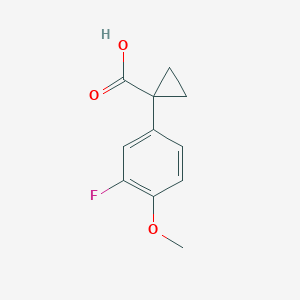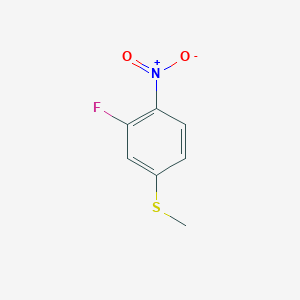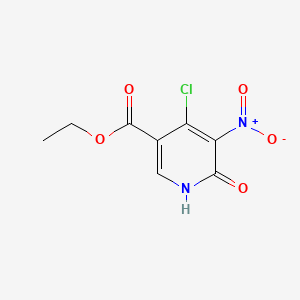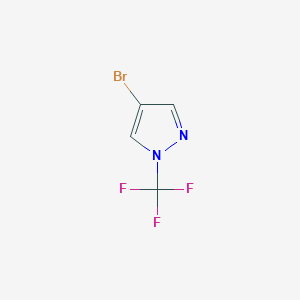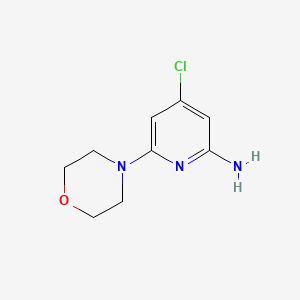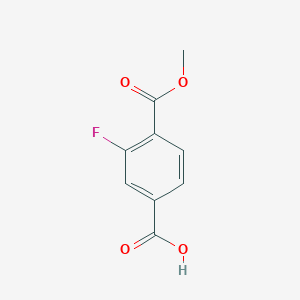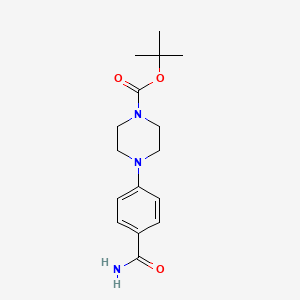
Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate is a chemical compound. Based on its name, it likely contains a piperazine ring, which is a common feature in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound likely includes a piperazine ring substituted with a carbamoylphenyl group and a tert-butyl carboxylate group .Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions, but without specific information, it’s difficult to predict the reactivity of this compound .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability would depend on the specific structure of the compound .Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and characterization. For instance, a study by Sanjeevarayappa et al. (2015) focused on synthesizing a related compound using a condensation reaction and characterized it through various spectroscopic methods. This process also involved X-ray diffraction studies to confirm the compound's structure and evaluated its antibacterial and anthelmintic activities, although it showed poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Similarly, research by Yang et al. (2021) involved the synthesis of a closely related compound, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, using a nucleophilic substitution reaction. The study included detailed structural analysis through various spectroscopic techniques and X-ray diffraction. Furthermore, they conducted density functional theory (DFT) calculations to understand the stability and molecular conformations of the compound (Yang et al., 2021).
Biological Evaluation
Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine and evaluated their biological properties. The antibacterial and antifungal activities of these compounds were tested against several microorganisms, and they were found to be moderately active (Kulkarni et al., 2016).
Anticorrosive Properties
In a study by Praveen et al. (2021), the anticorrosive behavior of a novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, was investigated for its effectiveness in protecting carbon steel in corrosive environments. The study found that this compound demonstrated significant inhibition efficiency, highlighting its potential use in corrosion protection applications (Praveen et al., 2021).
Propriétés
IUPAC Name |
tert-butyl 4-(4-carbamoylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)13-6-4-12(5-7-13)14(17)20/h4-7H,8-11H2,1-3H3,(H2,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSDUCDBYVUUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



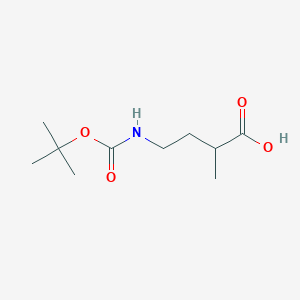
![N-[1,1'-biphenyl]-4-yl-1-naphthalenamine](/img/structure/B1444371.png)
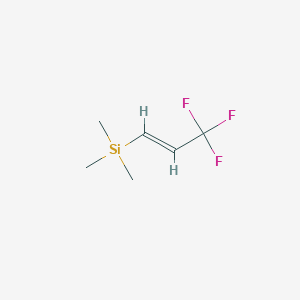
![{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol](/img/structure/B1444376.png)
